19-Norcorticosterone

Mineralocorticoid Receptor Binding Affinity Steroid Pharmacology

19-Norcorticosterone (CAS 4889-84-3), also known as 18-deoxy-19-noraldosterone, is a synthetic 19-nor analog of the endogenous adrenal steroid corticosterone, characterized by the absence of the C-19 methyl group. This structural modification fundamentally alters its receptor interaction profile, distinguishing it from its parent compound and other in-class analogs.

Molecular Formula C20H28O4
Molecular Weight 332.4 g/mol
CAS No. 4889-84-3
Cat. No. B1214893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name19-Norcorticosterone
CAS4889-84-3
Synonyms18-deoxy-19-noraldosterone
19-norcorticosterone
Molecular FormulaC20H28O4
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC12CC(C3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34)O
InChIInChI=1S/C20H28O4/c1-20-9-17(23)19-13-5-3-12(22)8-11(13)2-4-14(19)15(20)6-7-16(20)18(24)10-21/h8,13-17,19,21,23H,2-7,9-10H2,1H3/t13-,14-,15-,16+,17-,19+,20-/m0/s1
InChIKeyACHGZZCRIIPHAX-MYTMCOJVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





19-Norcorticosterone (CAS 4889-84-3): A 19-Nor Adrenal Steroid with Distinct Mineralocorticoid and Glucocorticoid Receptor Binding Profile


19-Norcorticosterone (CAS 4889-84-3), also known as 18-deoxy-19-noraldosterone, is a synthetic 19-nor analog of the endogenous adrenal steroid corticosterone, characterized by the absence of the C-19 methyl group [1]. This structural modification fundamentally alters its receptor interaction profile, distinguishing it from its parent compound and other in-class analogs [2].

19-Norcorticosterone vs. In-Class Analogs: Why Receptor Binding Ratios Prevent Simple Interchange


Generic substitution among 19-nor corticosteroids is scientifically unsound due to marked, quantifiable differences in their mineralocorticoid (MR) and glucocorticoid (GR) receptor binding affinities. 19-Norcorticosterone maintains equal MR affinity to its parent, corticosterone, but exhibits a 70% reduction in GR affinity. In contrast, 19-nordeoxycorticosterone demonstrates a 3-fold higher MR affinity than its parent, while 19-noraldosterone shows less than 1% of the MR activity of aldosterone [1]. These divergent binding profiles mean that the selection of a specific 19-nor analog will drive profoundly different downstream functional outcomes and cannot be based on structural similarity alone.

19-Norcorticosterone Quantitative Differentiation Guide: Head-to-Head Receptor Binding and Functional Antagonism Data


Mineralocorticoid Receptor Binding Affinity: Retained Potency Relative to Corticosterone

In a direct head-to-head comparison using cytosolic mineralocorticoid receptor (MR) binding assays, 19-norcorticosterone demonstrated equal affinity for the MR compared to its parent compound, corticosterone [1]. This contrasts sharply with other 19-nor analogs; for instance, 19-noraldosterone exhibits less than 1% of the MR activity of aldosterone, highlighting the unique retention of MR binding by 19-norcorticosterone within its subclass [1].

Mineralocorticoid Receptor Binding Affinity Steroid Pharmacology

Glucocorticoid Receptor Binding Affinity: A Quantifiable 70% Reduction Versus Corticosterone

In the same comparative study, 19-norcorticosterone showed a significant reduction in GR binding, retaining only 30% of the affinity displayed by corticosterone [1]. This represents a quantifiable divergence from the parent compound's dual MR/GR activity. The effect is consistent with the unpredictable pattern of GR binding seen in 11-oxygenated 19-nor steroids, distinguishing them from the 11-deoxy series [1].

Glucocorticoid Receptor Binding Selectivity Off-Target Profiling

Functional Antagonism at the Mineralocorticoid Receptor: A Qualitative Switch from Corticosterone's Agonism

Unlike corticosterone, which is a potent MR agonist, the 19-nor modification transforms 19-norcorticosterone into a potent aldosterone antagonist, as demonstrated by its synthesis and initial in vitro characterization [1]. This functional inversion from agonist to antagonist is a qualitative, high-impact differentiator, although precise IC50 values from standardized antagonist assays were not reported in the primary identification study, which focused on its biosynthetic formation in a human aldosterone-producing adenoma [1].

Mineralocorticoid Antagonist Aldosterone Antagonism Functional Selectivity

Biosynthetic Pathway Specificity: A Marker for the 19-Nor Pathway Implicated in Hypertension

The biosynthesis of 19-norcorticosterone is not a simple alternative to the classic corticosteroid pathway but is a product of the specific 19-nor-corticosteroid pathway, which is differentially regulated and has been implicated in the pathogenesis of hypertension [1]. While the parent corticosterone is produced via the standard adrenal steroidogenesis pathway, 19-norcorticosterone arises from the 19-oic-DOC precursor through decarboxylation and is under distinct regulatory control by ACTH [1]. This makes it a more relevant analytical target than corticosterone for studies investigating the role of 19-nor steroids in hypertensive states.

19-Nor-Corticosteroid Pathway Hypertension Biomarker ACTH Regulation

Evidence-Based Application Scenarios for 19-Norcorticosterone in Research and Development


Dissociating Mineralocorticoid from Glucocorticoid Receptor Activation In Vitro

Based on the quantitative evidence that 19-norcorticosterone retains equal MR affinity to corticosterone while exhibiting a 70% reduction in GR binding [1], researchers can use this compound to selectively activate MR-dependent pathways in cell-based assays (e.g., renal epithelial cells, cardiomyocytes) while minimizing concurrent GR-mediated transcriptional effects. This is particularly valuable for studying MR-specific gene regulation without the confounding influence of glucocorticoid signaling.

Investigating Aldosterone Antagonism in Mineralocorticoid-Related Disease Models

The identification of 19-norcorticosterone as a potent aldosterone antagonist [2] supports its use as a tool compound for probing MR blockade mechanisms in vitro. It serves as a structurally distinct alternative to spironolactone-based antagonists for studying receptor-ligand interactions in aldosterone-producing adenoma cells, primary aldosteronism models, or renal ion transport assays.

Analytical Reference Standard for 19-Nor-Corticosteroid Pathway Biomarker Detection

Given the distinct biosynthetic origin of 19-norcorticosterone via the 19-nor pathway, which is implicated in hypertension [3], the compound is essential as a certified reference standard for HPLC and radioimmunoassay methods. It enables the accurate quantification of 19-nor-corticosteroids in biological matrices (urine, plasma) from experimental hypertensive rat models or human clinical samples, providing a pathway-specific endpoint that corticosterone standards cannot offer.

Pharmacological Tool for Comparing 19-Nor Series Structure-Activity Relationships (SAR)

The unique receptor binding profile of 19-norcorticosterone—maintained MR affinity with drastically reduced GR affinity [1]—makes it an indispensable member of a 19-nor steroid screening panel. It allows pharmacologists to systematically map the contribution of the C-19 methyl group to receptor selectivity in 11-oxygenated adrenal steroids, aiding in the rational design of novel selective MR modulators or aldosterone synthase inhibitors.

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